(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
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Overview
Description
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a bromine substituent. This compound is of significant interest in organic synthesis and materials science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This method uses aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for protein labeling.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism by which (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the formation of stable boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and biological applications. The molecular targets include enzymes and receptors that interact with the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Bromo-phenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure with a bromine substituent, which enhances its reactivity and allows for more diverse chemical transformations compared to simpler boronic acids .
Properties
Molecular Formula |
C12H10BBrO2 |
---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
(3-bromo-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
LUJLLIDAMALCJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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